molecular formula C20H19N3O4S B2813522 N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1171544-09-4

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2813522
CAS No.: 1171544-09-4
M. Wt: 397.45
InChI Key: IIKISMCVAOCOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide belongs to a class of heterocyclic carboxamides that combine a 1,3,4-oxadiazole core with a benzo[d][1,3]dioxole moiety. The 1,3,4-oxadiazole ring is a pharmacophoric feature known for its electron-withdrawing properties and metabolic stability, while the benzo[d][1,3]dioxole group contributes to lipophilicity and π-π stacking interactions with biological targets .

This structural motif aligns with derivatives such as LMM5 and LMM11, which exhibit antifungal activity against Candida albicans .

Properties

IUPAC Name

N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-12(2)28-15-6-3-13(4-7-15)9-18-22-23-20(27-18)21-19(24)14-5-8-16-17(10-14)26-11-25-16/h3-8,10,12H,9,11H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKISMCVAOCOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the benzodioxole moiety: This step often involves the coupling of the oxadiazole intermediate with a benzodioxole derivative using a coupling reagent such as EDCI or DCC.

    Attachment of the isopropylthio group: This can be done through a nucleophilic substitution reaction where the benzyl group is substituted with an isopropylthio group using an appropriate thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, DCC.

Major Products

    Sulfoxides and sulfones: From oxidation of the isopropylthio group.

    Reduced oxadiazole derivatives: From reduction reactions.

    Substituted benzyl derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets and pathways. The oxadiazole ring and benzodioxole moiety may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name/ID Core Structure Substituents Key Structural Variations
Target Compound 1,3,4-Oxadiazole + Benzo[d][1,3]dioxole 4-(Isopropylthio)benzyl Unique isopropylthio group enhances steric bulk and lipophilicity.
LMM5 1,3,4-Oxadiazole + Benzamide 4-Methoxyphenylmethyl, Benzyl(methyl)sulfamoyl Methoxy group increases electron density; sulfamoyl moiety may influence solubility.
LMM11 1,3,4-Oxadiazole + Benzamide Furan-2-yl, Cyclohexyl(ethyl)sulfamoyl Furan ring introduces planar rigidity; cyclohexyl group improves membrane penetration.
Compound 78 () Thiazole + Benzo[d][1,3]dioxole 4-(3-Methoxyphenyl), 4-(Methylthio)benzoyl Thiazole core replaces oxadiazole; methylthio group modifies electronic properties.
N-(5-Methylisoxazol-3-yl) Derivative Isoxazole + Benzo[d][1,3]dioxole 5-Methylisoxazole Isoxazole’s lower metabolic stability compared to oxadiazole.

Key Observations :

  • Heterocyclic Core : The 1,3,4-oxadiazole in the target compound and LMM5/LMM11 offers metabolic resistance, whereas thiazole (Compound 78) or isoxazole () derivatives may exhibit different pharmacokinetic profiles .

Key Insights :

  • Carboxamide moieties across analogs act as hydrogen-bond donors/acceptors, critical for target engagement .
  • The target compound’s isopropylthio group may enhance hydrophobic interactions with enzyme pockets, akin to LMM5’s methoxy group facilitating π-stacking .

Biological Activity

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article examines its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H19N3O4SC_{20}H_{19}N_{3}O_{4}S and a molecular weight of 397.4 g/mol. The structure features an oxadiazole ring and a benzodioxole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H19N3O4SC_{20}H_{19}N_{3}O_{4}S
Molecular Weight397.4 g/mol
CAS Number1171544-09-4

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative.
  • Coupling with Benzodioxole : Using coupling reagents such as EDCI or DCC.
  • Introduction of the Isopropylthio Group : Nucleophilic substitution where the benzyl group is replaced with an isopropylthio group.

Anticancer Properties

Research indicates that compounds containing benzodioxole derivatives exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the anticancer activity of similar compounds, showing IC50 values lower than those of standard drugs like doxorubicin. For instance, certain derivatives demonstrated IC50 values of 1.54 µM for HCT116 cells compared to doxorubicin's 8.29 µM .

The anticancer mechanisms involve:

  • EGFR Inhibition : Targeting the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Apoptosis Induction : Assessment using annexin V-FITC assays indicates that these compounds can trigger apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies show that these compounds can halt the cell cycle at specific phases, preventing tumor growth.

Case Studies

A notable study evaluated a series of oxadiazole-based compounds for their biological activities. The results indicated that derivatives similar to this compound exhibited promising antitumor effects without significant cytotoxicity towards normal cells .

Table: Comparison of IC50 Values

CompoundCell LineIC50 (µM)
This compoundHCT1161.54
DoxorubicinHCT1168.29
Other Benzodioxole DerivativeHepG22.38

Toxicity Studies

Preliminary toxicity assessments indicate that while exhibiting significant biological activity, these compounds also need thorough evaluation for toxicity profiles. A study on zebrafish embryos classified some derivatives as low-toxicity compounds .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with condensation of benzo[d][1,3]dioxole derivatives with oxadiazole precursors. Key steps include:

  • Thioether Formation : Reacting 4-(isopropylthio)benzyl chloride with a thiol-containing oxadiazole intermediate under basic conditions (e.g., K₂CO₃ in dry acetone) .
  • Coupling Reactions : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the benzo[d][1,3]dioxole-5-carboxamide moiety .
  • Microwave-Assisted Synthesis : Accelerates reaction rates and improves yields (e.g., 100–120°C, 30–60 minutes) .
    Optimization Parameters :
  • Solvent choice (DMF or DMSO enhances solubility of polar intermediates) .
  • Temperature control (reflux at 80–100°C for thiadiazole ring closure) .
  • Catalyst use (triethylamine for deprotonation during nucleophilic substitutions) .

Basic Question: How is structural characterization performed to confirm the compound’s identity?

Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm; oxadiazole C=O at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.5 ppm) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹; oxadiazole C-N at ~1250 cm⁻¹) .
    Data Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., thiadiazole derivatives in and ) to resolve ambiguities .

Advanced Question: What strategies are used to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values in cytotoxicity assays) are addressed via:

  • Dose-Response Repetition : Conduct assays in triplicate with standardized cell lines (e.g., HepG2 for anticancer studies) .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected pathways (e.g., apoptosis markers like caspase-3) .
  • Solubility Adjustments : Address false negatives by optimizing DMSO concentrations (<0.1% v/v) or using nanoformulations .
    Case Study : In , conflicting results for thiadiazole derivatives were resolved by correlating lipophilicity (logP) with membrane permeability via HPLC-derived partition coefficients .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:
Mechanistic studies require a multi-modal approach:

  • Molecular Docking : Predict binding affinity to targets (e.g., PARP-1 or EGFR kinases) using AutoDock Vina with crystal structures from the PDB .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • Metabolomics : LC-MS/MS profiling to identify altered pathways (e.g., glutathione depletion indicating oxidative stress) .
    Example : used CETSA to validate thiadiazole-carboxamide interactions with tubulin, explaining antimitotic activity .

Advanced Question: What methodologies enhance the compound’s bioactivity through structural modification?

Methodological Answer:
Bioactivity optimization involves rational design:

  • Isosteric Replacements : Substitute oxadiazole with thiadiazole to improve metabolic stability (see vs. 3) .
  • Side Chain Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding ( reported a 3-fold increase in potency with -CF₃ substitution) .
  • Prodrug Strategies : Mask polar groups (e.g., acetamide) with ester linkages to improve oral bioavailability .
    Validation : SAR studies in demonstrated that 4-chlorophenoxyacetamido derivatives increased anticancer activity by 50% .

Advanced Question: How are stability and degradation profiles assessed under physiological conditions?

Methodological Answer:
Stability studies employ:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, followed by HPLC analysis .
  • Plasma Stability Assays : Incubate with human plasma (4 hours, 37°C) and quantify intact compound via LC-MS .
  • Light Exposure Testing : Use ICH Q1B guidelines to assess photodegradation in UV-vis chambers .
    Key Finding : noted thioether linkages are prone to oxidation, requiring antioxidant stabilizers (e.g., BHT) in formulations .

Advanced Question: What computational tools predict ADMET properties for preclinical development?

Methodological Answer:
ADMET prediction integrates:

  • SwissADME : Estimates bioavailability, BBB permeability, and CYP450 interactions .
  • PROTOX-II : Predicts toxicity endpoints (e.g., LD₅₀) based on structural alerts (e.g., thioether-related hepatotoxicity) .
  • Molecular Dynamics (MD) Simulations : Assess binding mode persistence (e.g., 100 ns simulations in GROMACS) .
    Application : used SwissADME to prioritize trifluoromethyl derivatives for low hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.